trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
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Overview
Description
Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound’s molecular formula is C18H12N3Na3O11S3, and it has a molecular weight of 611.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 5-acetamido-4-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate diazonium salt and to achieve high coupling efficiency. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, paper, and leather industries.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, allowing it to absorb and reflect specific wavelengths of light. The sulfonate groups enhance the compound’s solubility in water, making it suitable for various aqueous applications .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]-2,7-naphthalenedisulfonate
- Trisodium 5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2,7-disulfonate
- Trisodium [5-acetamido-4-hydroxy-3-[(2-hydroxy-4-[(2-sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonato (5-)]cuprate (3-)
- Reactive Violet 5
Uniqueness
Trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate stands out due to its high stability, intense coloration, and excellent solubility in water. These properties make it particularly valuable in industrial dyeing processes and scientific research applications .
Properties
Molecular Formula |
C18H12N3Na3O11S3 |
---|---|
Molecular Weight |
611.5 g/mol |
IUPAC Name |
trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI Key |
PZAILUSNQOUEQZ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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